REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11](=[O:13])[CH3:12])=[CH:6][CH:5]=1)([O-])=O.C(N(CC)CC)C.[C:21](Cl)(=[O:24])[CH:22]=[CH2:23]>CO.C(Cl)Cl.[Pd]>[C:21]([NH:1][C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11](=[O:13])[CH3:12])=[CH:6][CH:5]=1)(=[O:24])[CH:22]=[CH2:23]
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
410 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring over 0.5 hr under Ar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
TEMPERATURE
|
Details
|
was chilled on ice
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
WAIT
|
Details
|
followed by 2 hr
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
ADDITION
|
Details
|
Anion exchange resin (Bio-Rad, AG-MP1, OH−) (4 equivalents based on acryloyl chloride) is added
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
ADDITION
|
Details
|
the filtrate is treated with sufficient cation exchange resin (Dowex, 50W×8, H+)
|
Type
|
CUSTOM
|
Details
|
The resin is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by rotary evaporation
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)NC1=CC=C(C=C1)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |